1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide
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Overview
Description
1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorophenyl, can be synthesized through electrophilic aromatic substitution reactions, where fluorine is introduced to the phenyl ring.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the furan moiety is attached to the propan-2-yl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide moiety.
Biological Studies: The compound can be used to study enzyme inhibition and protein binding interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The fluorophenyl and furan moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-(1-(furan-3-yl)propan-2-yl)methanesulfonamide
- 1-(3-bromophenyl)-N-(1-(furan-3-yl)propan-2-yl)methanesulfonamide
- 1-(3-methylphenyl)-N-(1-(furan-3-yl)propan-2-yl)methanesulfonamide
Uniqueness
1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding interactions compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s electronic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-11(7-12-5-6-19-9-12)16-20(17,18)10-13-3-2-4-14(15)8-13/h2-6,8-9,11,16H,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBLXOJGYVPJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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